Bamads

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

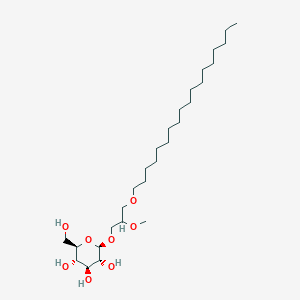

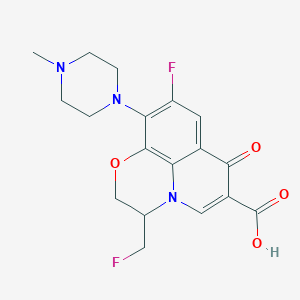

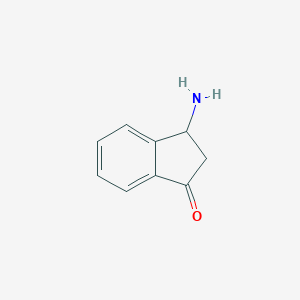

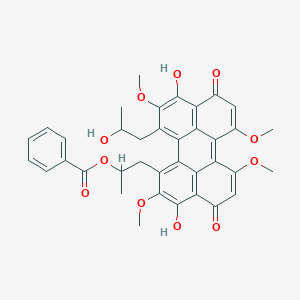

Bamads, also known as boronic acid-based molecular sensors, are a class of chemical compounds that have gained significant attention in recent years due to their potential applications in various fields, including biomedical research, environmental monitoring, and chemical analysis. Bamads are unique in their ability to selectively detect and bind to specific molecules, such as sugars, amino acids, and nucleotides, making them valuable tools in the study of biological systems and chemical processes.

Wirkmechanismus

The mechanism of action of bamads involves the reversible binding of the Bamads acid moiety to a cis-diol group on the target molecule. This binding causes a conformational change in the bamad molecule, resulting in a change in the fluorescence or color of the reporter molecule. The binding is reversible, allowing for the detection of dynamic changes in the concentration of the target molecule.

Biochemical and Physiological Effects

Bamads have minimal biochemical and physiological effects on the target molecule, making them ideal for use in biological systems. The reversible binding of the Bamads acid moiety does not alter the function of the target molecule, allowing for the precise measurement of its concentration without interfering with its biological activity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using bamads in lab experiments include their high sensitivity, selectivity, and versatility. Bamads can be designed to detect a wide range of target molecules, making them useful in a variety of research applications. However, the limitations of bamads include their potential for false positives and the need for careful calibration to ensure accurate measurements.

Zukünftige Richtungen

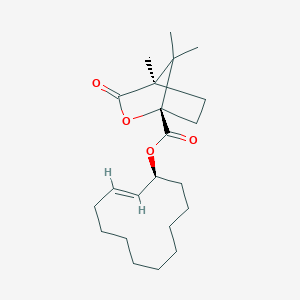

There are many potential future directions for the use of bamads in scientific research. One area of interest is the development of bamads for the detection of specific disease biomarkers, such as tumor markers or viral antigens. Another area of interest is the use of bamads in the development of new drugs and therapies, such as targeted drug delivery systems. Additionally, bamads may be used in the development of new diagnostic tools for environmental monitoring and chemical analysis.

Synthesemethoden

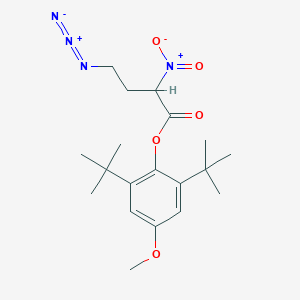

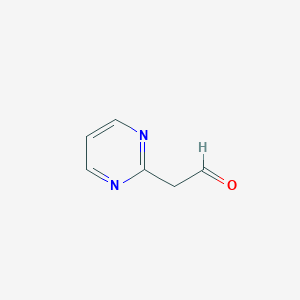

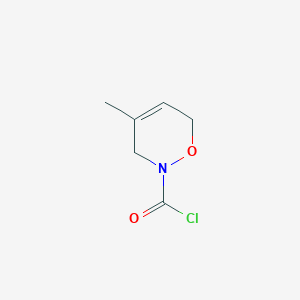

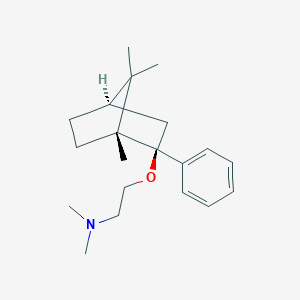

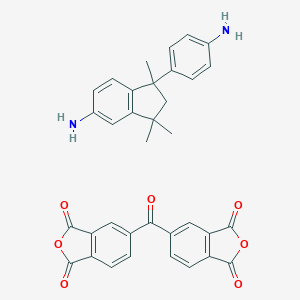

The synthesis of bamads involves the reaction of a Bamads acid derivative with a fluorescent or chromogenic reporter molecule. The resulting compound is capable of binding to the target molecule, causing a change in the fluorescence or color of the reporter molecule. This change can be detected and quantified, allowing for the precise measurement of the target molecule in a sample.

Wissenschaftliche Forschungsanwendungen

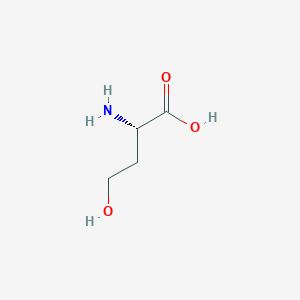

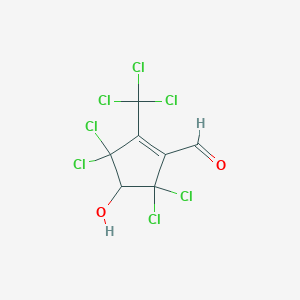

Bamads have been used in a variety of scientific research applications, including the detection of glucose in blood samples, the monitoring of enzyme activity, and the detection of bacterial infections. In biomedical research, bamads have been used to study the mechanisms of disease, such as the role of glucose in diabetes and the role of amino acids in cancer. Bamads have also been used in environmental monitoring to detect pollutants and in chemical analysis to identify unknown compounds.

Eigenschaften

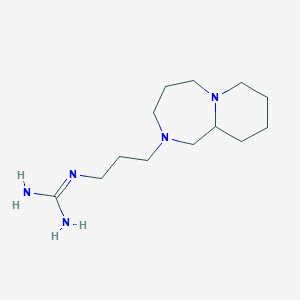

CAS-Nummer |

115839-52-6 |

|---|---|

Produktname |

Bamads |

Molekularformel |

C13H27N5 |

Molekulargewicht |

253.39 g/mol |

IUPAC-Name |

2-[3-(3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-a][1,4]diazepin-2-yl)propyl]guanidine |

InChI |

InChI=1S/C13H27N5/c14-13(15)16-6-3-7-17-8-4-10-18-9-2-1-5-12(18)11-17/h12H,1-11H2,(H4,14,15,16) |

InChI-Schlüssel |

AUWYSECDKOAUNS-UHFFFAOYSA-N |

SMILES |

C1CCN2CCCN(CC2C1)CCCN=C(N)N |

Kanonische SMILES |

C1CCN2CCCN(CC2C1)CCCN=C(N)N |

Synonyme |

BAMADS bis(aminoethyl-alpha-disulfone) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.